2-{[hydroxy(diphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide
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Overview
Description
2-(2-HYDROXY-2,2-DIPHENYLACETAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE is a complex organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-HYDROXY-2,2-DIPHENYLACETAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the amide bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine under dehydrating conditions.
Hydroxylation: Introduction of the hydroxyl group can be done through selective oxidation reactions.
Aromatic substitution: The aromatic rings can be introduced or modified through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-HYDROXY-2,2-DIPHENYLACETAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: Aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Amines.
Substitution products: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(2-HYDROXY-2,2-DIPHENYLACETAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets. This may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor interaction: Modulating the activity of cellular receptors.
Pathway modulation: Affecting biochemical pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-HYDROXY-2,2-DIPHENYLACETAMIDO)-N-(2-METHYLPHENYL)BENZAMIDE: shares structural similarities with other amides and aromatic compounds, such as:
Uniqueness
Functional Groups: The presence of both hydroxyl and amide groups in the same molecule.
Aromatic Rings: Multiple aromatic rings contribute to its unique chemical properties.
Applications: Specific applications in various scientific fields due to its unique structure.
Properties
Molecular Formula |
C28H24N2O3 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[(2-hydroxy-2,2-diphenylacetyl)amino]-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C28H24N2O3/c1-20-12-8-10-18-24(20)29-26(31)23-17-9-11-19-25(23)30-27(32)28(33,21-13-4-2-5-14-21)22-15-6-3-7-16-22/h2-19,33H,1H3,(H,29,31)(H,30,32) |
InChI Key |
ZWFDPBQMVNYOKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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